molecular formula C12H15F3N2O B12229965 {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol

{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol

Cat. No.: B12229965
M. Wt: 260.26 g/mol
InChI Key: TUESXLSLERNRPJ-UHFFFAOYSA-N
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Description

{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol typically involves multi-step organic reactions. One common approach is to start with the trifluoromethylation of a pyridine derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often involves the reduction of a carbonyl group to form the methanol moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the potency and selectivity of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}amine: Similar structure but with an amine group instead of methanol.

    {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}ethanol: Similar structure but with an ethanol group instead of methanol.

    {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}acetone: Similar structure but with an acetone group instead of methanol.

Uniqueness

The uniqueness of {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol lies in its combination of the trifluoromethyl group, pyridine ring, piperidine ring, and methanol group. This combination imparts distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl]methanol

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)11-4-3-10(6-16-11)17-5-1-2-9(7-17)8-18/h3-4,6,9,18H,1-2,5,7-8H2

InChI Key

TUESXLSLERNRPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

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